tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1352925-59-7
VCID: VC0167651
InChI: InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)Br
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.244

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate

CAS No.: 1352925-59-7

Cat. No.: VC0167651

Molecular Formula: C12H17BrN2O2S

Molecular Weight: 333.244

* For research use only. Not for human or veterinary use.

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate - 1352925-59-7

Specification

CAS No. 1352925-59-7
Molecular Formula C12H17BrN2O2S
Molecular Weight 333.244
IUPAC Name tert-butyl 2-bromo-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate
Standard InChI InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3
Standard InChI Key UXPOCQZUOREPHC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)Br

Introduction

Synthesis and Characterization

The synthesis of tert-butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. A general pathway includes:

  • Formation of the Thiazolo[5,4-d]azepine Core:

    • Cyclization reactions involving a thiol and an azepine derivative under controlled conditions.

    • Bromination at position 2 using brominating agents such as N-bromosuccinimide (NBS).

  • Esterification:

    • Introduction of the tert-butyl ester group through reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

  • Purification and Characterization:

    • Purified using column chromatography.

    • Characterized by spectroscopic techniques such as:

      • NMR (1H and 13C): Confirms the chemical environment of protons and carbons.

      • Mass Spectrometry (MS): Verifies molecular weight.

      • IR Spectroscopy: Identifies functional groups.

Applications in Medicinal Chemistry

tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate is structurally related to heterocyclic compounds known for their pharmacological activities. Potential applications include:

  • Drug Discovery:

    • The thiazolo[5,4-d]azepine scaffold is explored for its role as a modulator of biological targets such as enzymes or receptors.

    • Bromine substitution enhances interaction with hydrophobic pockets in proteins.

  • Biological Activity Studies:

    • Preliminary studies suggest that similar compounds exhibit anti-inflammatory or antimicrobial properties.

    • Docking simulations indicate potential binding to nuclear receptors or enzymes like lipoxygenases.

  • Chemical Probes:

    • Used as a probe in molecular modeling to understand structure-activity relationships (SAR).

Research Findings

Recent studies have highlighted the significance of similar heterocyclic frameworks:

  • Compounds derived from thiazoloazepines exhibit potent inhibitory activity against key enzymes involved in inflammation .

  • Brominated derivatives are known to improve binding affinity due to increased hydrophobic interactions .

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